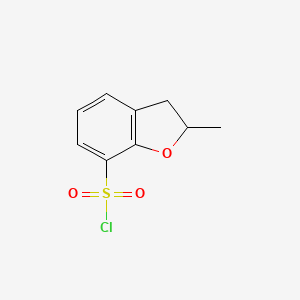

2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.69 g/mol . This compound is a derivative of benzofuran, characterized by the presence of a sulfonyl chloride group at the 7th position and a methyl group at the 2nd position of the dihydrobenzofuran ring . It is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2,3-dihydro-1-benzofuran. One common method includes the reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline) in the presence of a base such as pyridine.

Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Melatonergic Agents

Research indicates that derivatives of benzofuran, including 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, can act as melatonergic agents. These compounds have shown the ability to bind to human melatonergic receptors with significant affinity, making them potential candidates for treating conditions such as:

- Sleep Disorders : The ability to modulate melatonin receptors suggests therapeutic potential in insomnia and other sleep-related issues.

- Anxiolytics : Their sedative properties may be beneficial in managing anxiety disorders.

- Chronobiotic Agents : Useful in regulating circadian rhythms, which can be disrupted in various psychological conditions .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile reagent. Its sulfonyl chloride functional group is particularly reactive, allowing for various transformations:

Peptide Synthesis

The compound is utilized for protecting amino acid side chains during peptide synthesis. This protection is crucial for ensuring that specific reactions occur at desired sites without interference from other functional groups.

Modification of Biomolecules

It is also employed in the modification of proteins and peptides to study their structural and functional properties. The ability to introduce sulfonyl groups can enhance solubility and stability of biomolecules .

Research has shown that benzofuran derivatives exhibit notable biological activities, including:

- Anticancer Activity : Some studies indicate that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast and lung cancer cells .

| Compound | Target Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | Lung Adenocarcinoma | 16.4 | Inhibition of AKT signaling pathway |

| 7a | EAC Cells | Varies | Induces mitotic catastrophe |

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of benzofuran derivatives, researchers synthesized several analogues of this compound. These compounds were tested against human cancer cell lines:

- Methodology : The compounds were screened using the triphenyl blue dye exclusion technique.

- Results : Certain derivatives demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.

Case Study 2: Melatonergic Activity

A separate investigation focused on the melatonergic properties of benzofuran derivatives derived from this compound:

Mecanismo De Acción

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes . The compound’s reactivity makes it a valuable tool in biochemical studies to probe the function of specific proteins and enzymes .

Comparación Con Compuestos Similares

2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

2-Methylbenzofuran: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.

2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Similar but without the methyl group at the 2nd position.

Uniqueness: 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group, which confer distinct reactivity and make it suitable for specific synthetic applications .

Actividad Biológica

2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is a sulfonyl chloride derivative of benzofuran, notable for its unique structural features that confer significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential applications in drug development and biochemical research.

Chemical Structure and Properties

The compound is characterized by:

- A benzofuran core structure.

- A sulfonyl chloride group at the 7th position.

- A methyl group at the 2nd position.

These features contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which can react with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with various biomolecules, leading to modifications of proteins and enzymes. The potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties. Its ability to inhibit the growth of certain bacteria and fungi has been observed, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that derivatives of benzofuran compounds often exhibit anticancer properties. The specific activity of this compound against various cancer cell lines needs further exploration but shows promise based on structural analogs.

Enzyme Modulation

The sulfonyl chloride moiety allows for the modification of enzymes involved in various metabolic pathways. This could lead to applications in regulating metabolic diseases or conditions influenced by enzyme activity.

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

Synthetic Routes

The synthesis of this compound typically involves the following methods:

- Sulfonylation Reaction : The reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions.

- Conditions: Typically requires low temperatures to prevent decomposition.

- Yield: Varies based on reaction conditions but can be optimized for higher yields.

Propiedades

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNZZQZYEYIKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.